2,4,6-Triiodoresorcinol 2,4,6-Triiodoresorcinol Riodoxol is a member of resorcinols.
Brand Name: Vulcanchem
CAS No.: 19403-92-0
VCID: VC21060757
InChI: InChI=1S/C6H3I3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H
SMILES: C1=C(C(=C(C(=C1I)O)I)O)I
Molecular Formula: C6H3I3O2
Molecular Weight: 487.80 g/mol

2,4,6-Triiodoresorcinol

CAS No.: 19403-92-0

Cat. No.: VC21060757

Molecular Formula: C6H3I3O2

Molecular Weight: 487.80 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Triiodoresorcinol - 19403-92-0

Specification

CAS No. 19403-92-0
Molecular Formula C6H3I3O2
Molecular Weight 487.80 g/mol
IUPAC Name 2,4,6-triiodobenzene-1,3-diol
Standard InChI InChI=1S/C6H3I3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H
Standard InChI Key XKFZYVWWXHCHIX-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=C1I)O)I)O)I
Canonical SMILES C1=C(C(=C(C(=C1I)O)I)O)I

Introduction

Chemical Identity and Basic Properties

2,4,6-Triiodoresorcinol is a halogenated aromatic compound derived from resorcinol (1,3-benzenediol). It is characterized by its molecular formula C6H3I3O2 and has a molecular weight of 487.8 g/mol. This compound is also known by the synonym Riodoxol and represents an important iodinated derivative in organic chemistry .

The compound's structure consists of a benzene ring with two hydroxyl groups at the 1 and 3 positions, while iodine atoms occupy the 2, 4, and 6 positions. This specific arrangement of functional groups contributes to its unique chemical properties and reactivity profile.

Physical and Chemical Properties

The physical and chemical properties of 2,4,6-Triiodoresorcinol are summarized in the following table:

PropertyValue
CAS Number19403-92-0
Molecular FormulaC6H3I3O2
Molecular Weight487.8 g/mol
Physical FormSolid
ColorBrown
Melting Point144°C
Boiling Point267.3±40.0°C (Predicted)
Density3.198±0.06 g/cm³ (Predicted)
pKa5.96±0.28 (Predicted)
SolubilitySlightly soluble in DMSO and methanol
Recommended Storage2-8°C (protect from light)

These properties highlight the compound's relatively high melting point, limited solubility in common organic solvents, and the need for protection from light during storage, indicating potential photosensitivity .

Nomenclature and Identification

Synonyms and Alternative Names

2,4,6-Triiodoresorcinol is known by several names in scientific literature and commercial applications:

  • Riodoxol

  • 2,4,6-Triiodo-1,3-benzenediol

  • 2,4,6-Triiodobenzene-1,3-diol

  • 1,3-Benzenediol, 2,4,6-triiodo-

  • Resorcinol Impurity 1 (Riodoxol)

  • 2,4,6-Triiodoresorcinol USP/EP/BP

Synthesis Methods

The synthesis of 2,4,6-Triiodoresorcinol can be accomplished through various methods, with iodination of resorcinol being the primary approach. Patent literature describes an efficient preparation method that offers high yields and process safety.

Modern Synthesis Procedure

A patented preparation method for 2,4,6-Triiodoresorcinol involves the following steps:

  • Preparation of methanolic sulfuric acid solution by dissolving concentrated sulfuric acid in methanol

  • Addition of resorcinol and potassium iodide to the solution under stirring

  • Heating the mixture to 50°C followed by dropwise addition of hydrogen peroxide solution

  • Maintaining the reaction at 50-54°C for a specified duration

  • Cooling to room temperature and isolating the product through precipitation

  • Purification through recrystallization from tetrachloroethylene

This method has been reported to achieve a 100% conversion rate with a final product yield of 96% .

Key Reaction Parameters

The critical parameters for successful synthesis include:

ParameterOptimal Condition
Reaction Temperature50-54°C
Reaction Time1-2 hours
Molar Ratio (Resorcinol:KI:H₂O₂)1:3:6
SolventMethanol
CatalystConcentrated sulfuric acid
Recrystallization SolventTetrachloroethylene

The precise control of these parameters is essential for achieving high yields and product purity .

Applications and Uses

2,4,6-Triiodoresorcinol has several applications across pharmaceutical and chemical industries, primarily due to its iodine content and structural properties.

Pharmaceutical Applications

The compound is utilized in pharmaceutical preparations primarily as:

  • A keratolytic agent - helps in removing the outer layer of skin

  • An antiseborrheic compound - used in the treatment of seborrheic dermatitis and related conditions

  • A precursor in the synthesis of other pharmaceutical ingredients

As an iodinated derivative of resorcinol, it retains some of the parent compound's antiseptic properties while incorporating the specific characteristics imparted by the iodine substituents .

Chemical and Analytical Applications

In addition to its pharmaceutical uses, 2,4,6-Triiodoresorcinol serves as:

  • A reference standard for analytical chemistry

  • An intermediate in organic synthesis

  • A reagent in specific chemical reactions

These applications leverage the compound's unique reactivity profile and physical properties .

Related Compounds and Derivatives

2,4,6-Triiodoresorcinol belongs to a family of halogenated resorcinol derivatives that share similar structural features but exhibit distinct properties and applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator